molecular formula C14H15NO B1355215 2-(2,4-Dimethylphenoxy)aniline CAS No. 60287-72-1

2-(2,4-Dimethylphenoxy)aniline

Cat. No.: B1355215
CAS No.: 60287-72-1
M. Wt: 213.27 g/mol
InChI Key: GTQNUMZUANLZQK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)aniline is an aromatic amine characterized by an aniline group (NH₂ attached to a benzene ring) linked via an oxygen atom to a 2,4-dimethyl-substituted benzene ring. This compound serves as a critical intermediate in synthesizing biologically active molecules, particularly those with antimicrobial and enzyme inhibitory properties.

Synthesis: The compound is synthesized through multi-step reactions involving 2,4-dimethylphenol and ethyl 2-bromoacetate under reflux conditions with a strong base. The electron-donating methyl groups on the phenol ring reduce its acidity, necessitating harsh reaction conditions for esterification and subsequent hydrazide formation . Derivatives of this compound, such as 1,3,4-oxadiazole hybrids, exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli) and inhibit lipoxygenase enzymes, which are implicated in inflammatory pathways .

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQNUMZUANLZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484862
Record name 2-(2,4-DIMETHYLPHENOXY)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-72-1
Record name 2-(2,4-DIMETHYLPHENOXY)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2,4-dimethylphenol with 2-chloroaniline. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenoxy)aniline is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects: Electron-Donating Groups (Methyl, Methoxy): In this compound, methyl groups enhance electron density on the phenoxy ring, reducing electrophilicity and stabilizing intermediates during synthesis. This contrasts with 4-(2,4-Dichlorophenoxy)aniline, where electron-withdrawing Cl atoms increase reactivity toward nucleophilic attack .

Biological Activity: Derivatives of this compound, such as oxadiazole-thioacetohydrazides, show broad-spectrum antibacterial activity (e.g., MIC = 12.5–25 µg/mL against S. aureus) and moderate lipoxygenase inhibition (IC₅₀ = 45–60 µM) . In contrast, 4-(2,4-Dichlorophenoxy)aniline derivatives are less explored for antimicrobial activity but are prioritized in agrochemical research due to their structural resemblance to chlorophenol-based herbicides .

Physicochemical Properties :

  • Methoxy-substituted analogs (e.g., 4-(3,4-Dimethoxyphenethoxy)aniline ) exhibit higher solubility in polar solvents compared to methyl-substituted derivatives, making them suitable for aqueous-phase reactions .

Biological Activity

2-(2,4-Dimethylphenoxy)aniline, with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol, is an organic compound that exhibits diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, altering the conformation and function of the enzyme. This compound may also modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure at a concentration of 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound213.28 g/molAntimicrobial, Anticancer
2-(2,4-Dimethoxyaniline181.24 g/molAntioxidant, Anti-inflammatory
2-(2,4-Dimethylphenol150.22 g/molAntioxidant

This table illustrates how this compound compares to structurally similar compounds regarding molecular weight and biological activity.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions between 2,4-dimethylphenol and 2-chloroaniline in the presence of bases like potassium carbonate or sodium hydroxide. This compound is utilized not only in biological research but also in the development of dyes and polymers due to its unique chemical properties.

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